molecular formula C10H8FN3 B13993146 6-(3-Fluorophenyl)pyridazin-3-amine

6-(3-Fluorophenyl)pyridazin-3-amine

Cat. No.: B13993146
M. Wt: 189.19 g/mol
InChI Key: WZUWKWQWXGYLFE-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyridazin-3-amine is a pyridazine derivative featuring a fluorinated phenyl substituent at the 6-position of the pyridazine ring and an amine group at the 3-position.

Properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

6-(3-fluorophenyl)pyridazin-3-amine

InChI

InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H,(H2,12,14)

InChI Key

WZUWKWQWXGYLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-(3-Fluorophenyl)pyridazin-3-amine typically follows a multi-step approach:

  • Step 1: Construction of the Pyridazine Ring
    The pyridazine core is commonly synthesized via condensation reactions involving hydrazine and appropriate dicarbonyl compounds or substituted precursors.

  • Step 2: Introduction of the 3-Fluorophenyl Substituent at the 6-Position
    The fluorophenyl group is introduced either by nucleophilic aromatic substitution or by cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the available functional groups.

  • Step 3: Introduction of the Amino Group at the 3-Position
    The amino group at the 3-position is typically installed by substitution reactions starting from 3,6-dichloropyridazine derivatives, where selective amination replaces one chlorine atom.

Synthesis from 3,6-Dichloropyridazine

A well-documented and efficient route to 3-amino-6-chloropyridazine, a key intermediate for further substitution, involves the reaction of 3,6-dichloropyridazine with ammoniacal liquor under controlled conditions. This method is characterized by mild reaction conditions, high purity, and good yields.

Reaction Conditions and Outcomes
Parameter Details
Starting Material 3,6-Dichloropyridazine
Aminating Agent Ammoniacal liquor
Solvents DMF, acetonitrile, methylene dichloride (varied)
Temperature Range 100–150 °C
Reaction Time 6–9 hours
Purification Recrystallization, silica gel column chromatography
Yield 82.6% to 95.7%
Purity (GC) 98.7% to 99.1%

Summary of Representative Experimental Conditions:

Embodiment 3,6-Dichloropyridazine (g, mmol) Ammoniacal Liquor (g, mmol) Solvent(s) Temperature (°C) Time (h) Yield (%) Purity (%)
1 2.98 g, 20 mmol 2.10 g, 60 mmol DMF (30 mL) 100 9 90.63 98.76
2 2.98 g, 20 mmol 2.10 g, 60 mmol Methylene dichloride (30 mL) 100 9 82.60 99.07
3 14.90 g, 100 mmol 10.52 g, 300 mmol Acetonitrile (200 mL) 120 7 93.79 -
4 14.90 g, 100 mmol 10.52 g, 300 mmol DMF (200 mL) 130 7 95.70 -
5 29.80 g, 200 mmol 10.52 g, 300 mmol DMF + Acetonitrile (550 mL total) 150 6 89.25 -

Data adapted from patent CN104844523A.

This intermediate can then be further functionalized by nucleophilic substitution of the chlorine at the 6-position with the 3-fluorophenyl group or via cross-coupling reactions.

Introduction of the 6-(3-Fluorophenyl) Group

While direct literature on the exact preparation of this compound is limited, analogous procedures for related compounds such as 6-(4-Fluorophenyl)pyridazin-3-ylamine provide valuable insights.

  • Cross-Coupling Reactions:
    Palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions are employed to attach the fluorophenyl group to the pyridazine ring.

  • Nucleophilic Aromatic Substitution:
    Reaction of 3-chloro-6-substituted pyridazines with fluorophenyl nucleophiles under basic conditions.

  • Typical Reaction Conditions:
    Use of Pd-based catalysts (e.g., Pd(OAc)₂), polar aprotic solvents like DMF or DMSO, moderate heating (50–130 °C), and bases such as potassium carbonate.

Alternative Synthetic Routes

Other synthetic strategies include:

For example, in related pyridazinone derivatives, hydrazine hydrate treatment converts ester functionalities to hydrazides or amines, which can be further manipulated to yield pyridazin-3-amines.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Amination of 3,6-dichloropyridazine Ammoniacal liquor, DMF, 100–150 °C, 6–9 h 82.6–95.7 High purity product; scalable
Cross-coupling for fluorophenyl introduction Pd catalyst, fluorophenyl boronic acid/halide, base, DMF, 50–130 °C Variable Requires optimization for regioselectivity
Hydrazine condensation on ketoesters Hydrazine hydrate, ethanol, reflux 70–93 Used for pyridazinone intermediates

Analytical and Characterization Techniques

Summary of Research Discoveries and Professional Insights

  • The use of 3,6-dichloropyridazine as a starting material is preferred due to availability and cost-effectiveness.

  • Reaction conditions such as solvent choice (DMF, acetonitrile), temperature (100–150 °C), and reaction time (6–9 hours) are critical for optimizing yield and purity.

  • Purification by recrystallization and silica gel chromatography ensures high purity suitable for further synthetic applications.

  • Cross-coupling methods for introducing the fluorophenyl group require careful catalyst and base selection to achieve regioselectivity and high yield.

  • Hydrazine hydrate is a versatile reagent for ring formation and functional group interconversion in pyridazine chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include pyridazinone derivatives, amine derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

6-(3-Fluorophenyl)pyridazin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : Pyridazine ring with a 3-amine group.
  • Substituent : 3-Fluorophenyl group at the 6-position.
  • Molecular formula : Presumed to be C₁₀H₈FN₃ (based on analogs like 6-(4-fluorophenyl)pyridazin-3-amine, which has the same formula ).

Comparison with Similar Compounds

The following table compares 6-(3-Fluorophenyl)pyridazin-3-amine with structurally related pyridazin-3-amine derivatives, focusing on molecular properties, substituent effects, and reported applications.

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications References
This compound C₁₀H₈FN₃ ~189.19* 3-Fluorophenyl Hypothesized kinase modulation, antiangiogenic potential (inferred from analogs)
6-(4-Fluorophenyl)pyridazin-3-amine C₁₀H₈FN₃ 189.19 4-Fluorophenyl LogP: 2.45; PSA: 51.8 Ų; Boiling point: 398°C. Used in kinase inhibitor synthesis .
6-(2,6-Difluorophenyl)pyridazin-3-amine C₁₀H₇F₂N₃ 207.18 2,6-Difluorophenyl Predicted CCS (Ų): 142.0 [M+H]+. No reported bioactivity .
6-(4-Methoxyphenyl)pyridazin-3-amine C₁₁H₁₁N₃O 201.23 4-Methoxyphenyl Moderate herbicidal activity in agricultural studies .
6-Phenylpyridazin-3-amine C₁₀H₉N₃ 171.20 Phenyl Base compound; used as a scaffold for complex molecules .
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 Tetrahydro-2H-pyran-4-yl High-purity life science applications; no reported bioactivity .
6-(Trifluoromethyl)pyridazin-3-ylmethanamine C₆H₇F₃N₃ 213.59 Trifluoromethyl + methanamine Structural analog in CNS drug research .

*Note: Molecular weight inferred from analogs.

Structural and Electronic Effects of Substituents

  • Fluorine Position: 3-Fluorophenyl: The meta-fluoro group may induce steric hindrance and electronic effects distinct from para-fluoro analogs. Meta substitution often reduces symmetry and alters binding interactions compared to para-substituted derivatives . 2,6-Difluorophenyl: Dual fluorine atoms increase lipophilicity (LogP) and may enhance metabolic stability .
  • Methoxy vs. Fluorine :

    • The methoxy group in 6-(4-methoxyphenyl)pyridazin-3-amine increases electron-donating properties and lipophilicity (higher LogP than fluorine analogs), correlating with its herbicidal activity .
  • Bulkier Substituents :

    • Compounds like 6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine (MW 390.51) demonstrate how bulky groups can modulate solubility and target selectivity .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Fluorinated derivatives (LogP ~2.45 for 4-fluoro) are moderately lipophilic, favoring membrane permeability .
    • Methoxy derivatives (e.g., 4-methoxyphenyl) may have higher LogP values, enhancing herbicidal activity .
  • Polar Surface Area (PSA) :
    • PSA values (~51–60 Ų) suggest moderate solubility, suitable for oral bioavailability in drug candidates .

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